N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine
Description
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine is a fluorinated aromatic amine derivative featuring a pyrrole ring linked to an ethanamine backbone substituted with a 4-fluorobenzyl group. The fluorine atom enhances lipophilicity and metabolic stability, while the pyrrole ring may contribute to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C13H15FN2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C13H15FN2/c1-10(13-3-2-8-15-13)16-9-11-4-6-12(14)7-5-11/h2-8,10,15-16H,9H2,1H3 |
InChI Key |
WGPZAVRYBBVORO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 1H-pyrrole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may focus on its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzyl ring may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Fluorobenzyl Substituent: The 4-fluorobenzyl group is a recurring motif in antiviral and CNS-targeting compounds. For example, (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide exhibits inhibitory activity against SARS-CoV-2, attributed to fluorine’s electronegativity enhancing target binding .
Pyrrole vs. Conversely, methoxyphenyl-substituted analogs (e.g., N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine) may exhibit altered pharmacokinetics due to methoxy’s electron-donating effects .
Amine Backbone Modifications : Shortening the ethanamine chain to a methyl group (N-Methyl-1-(1H-pyrrol-2-yl)ethanamine) reduces molecular weight and complexity but eliminates fluorobenzyl’s contributions to target affinity . Hydrochloride salts (e.g., N-(4-Fluorobenzyl)-2-butanamine hydrochloride) demonstrate improved crystallinity, aiding in purification and formulation .
Biological Activity
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders and its biological activity against various targets. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C13H15FN
- Molecular Weight : 218.27 g/mol
- SMILES Notation : CC(NCC1=CC=C(F)C=C1)C2=CC=CN2
This compound features a fluorobenzyl group attached to a pyrrole ring, which is a common motif in many bioactive compounds.
Research indicates that this compound may act through multiple mechanisms:
- Receptor Activity : It has shown potential as a scaffold for developing drugs targeting various receptors involved in neurological functions, particularly serotonin receptors.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes related to viral replication, such as reverse transcriptase (RT) and integrase (IN), which are crucial in the lifecycle of HIV .
Antiviral Activity
A study focusing on pyrrolyl diketohexenoic acids, which include derivatives similar to this compound, revealed significant antiviral activity:
- Inhibition of HIV Replication : Compounds with similar structures exhibited IC50 values indicating effective inhibition of HIV replication. For instance, one derivative demonstrated an IC50 of 26 nM against integrase .
- Mechanistic Insights : The inhibition was attributed to the ability of these compounds to chelate magnesium ions at the RNase H catalytic site, thereby disrupting viral replication processes .
Neuropharmacological Effects
The compound's structural characteristics suggest that it may influence neurotransmitter systems:
- Potential for Neurological Applications : Given its receptor activity profile, this compound is being explored for its effects on neurotransmitter receptors, which could lead to new treatments for conditions like depression or anxiety .
Table 1: Biological Activity Data
| Compound Name | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | Integrase | 26 | |
| 6-[1-(4-fluorophenyl)methyl-1H-pyrrol-2-yl] | RNase H | 3 | |
| 7b (Pyrrolyl derivative) | HIV Replication | 0.49 – 0.60 |
Research Findings
Recent studies have highlighted the following findings regarding this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
